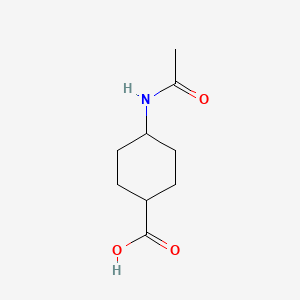

cis-4-Acetamidocyclohexanecarboxylic acid

Description

Contextualization within Cyclohexane (B81311) Chemistry and Functionalized Amidocarboxylic Acids

The cyclohexane ring is a fundamental motif in organic chemistry, known for its conformational flexibility, primarily adopting a stable chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and their relative orientation significantly influences the molecule's physical and chemical properties. In cis-4-Acetamidocyclohexanecarboxylic acid, the cis-stereochemistry dictates that one substituent is in an axial position while the other is equatorial in the most stable chair conformation. This contrasts with the trans-isomer, where both substituents can occupy equatorial positions, generally leading to greater thermodynamic stability. The interplay between the polar acetamido and carboxylic acid groups, and their fixed spatial relationship on the cyclohexane scaffold, is a key area of study in conformational analysis.

As a functionalized amidocarboxylic acid, this compound belongs to a class of molecules with significant biological and chemical relevance. Amidocarboxylic acids are common structural units in peptides, natural products, and pharmaceuticals. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O), as well as a carboxylic acid proton, allows for a variety of intermolecular interactions that can dictate crystal packing, solubility, and biological activity. The N-acetylation of an amino acid, as seen in this compound, is a common biological modification that can alter a molecule's properties, such as its polarity and ability to cross biological membranes. creative-proteomics.com

Historical Perspective on its Study and Analogues in Chemical Literature

The study of cyclohexane derivatives has a rich history, dating back to the late 19th century with the work of chemists like Baeyer and Perkin Jr. on the synthesis of the cyclohexane ring. bldpharm.com Early investigations into substituted cyclohexanes were crucial for the development of conformational analysis, a concept pioneered by Hassel and Barton, which explained the stereochemical outcomes of reactions involving these cyclic systems.

While specific early studies focusing solely on this compound are not prominent in the literature, the foundational work on the synthesis and separation of cis- and trans-isomers of 4-aminocyclohexanecarboxylic acid is well-documented. researchgate.net The synthesis of N-acetylated amino acids has also been a long-standing area of interest in organic and biological chemistry, with early methods for N-acetylation being developed in the mid-20th century. nih.gov N-acetylation was recognized early on as a significant post-translational modification in proteins. mdpi.com The synthesis of this compound can be logically inferred from these established methodologies, typically involving the acetylation of the corresponding amino acid, cis-4-aminocyclohexanecarboxylic acid.

Significance as a Research Substrate and Building Block in Organic Synthesis

This compound and its derivatives are valuable tools in various areas of chemical research. The constrained cis-relationship between the functional groups makes it an interesting scaffold for studying intramolecular interactions and their effect on reactivity and conformation.

In medicinal chemistry, the cyclohexane ring is often used as a bioisostere for a phenyl ring, offering a three-dimensional structure that can lead to improved pharmacological properties. The acetamido and carboxylic acid groups provide handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. openaccessjournals.com While specific applications of this compound in drug development are not widely reported, its precursor, 4-aminocyclohexanecarboxylic acid, is a known intermediate in the synthesis of pharmacologically active compounds. google.com

As a building block in organic synthesis, this compound offers a rigid scaffold with two distinct functional groups. This allows for selective reactions at either the carboxylic acid (e.g., esterification, amide coupling) or the acetamido group (though less reactive). Its use in peptide synthesis, for example, could introduce a conformational constraint into a peptide chain, which can be a valuable strategy for studying peptide structure and function. nih.govpeptide.commasterorganicchemistry.comwisc.eduresearchgate.net The defined stereochemistry of the molecule is also a significant asset in the synthesis of complex target molecules where control of stereochemistry is crucial.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 845506-93-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Detailed Research Findings

While dedicated research articles on this compound are scarce, its synthesis is straightforward and can be inferred from standard organic chemistry transformations. The primary route to this compound involves the acetylation of cis-4-aminocyclohexanecarboxylic acid. This precursor is typically synthesized via the catalytic hydrogenation of p-aminobenzoic acid, a reaction that often yields a mixture of cis and trans isomers which then require separation.

The conformational preference of the cis-isomer would place one substituent in an axial position and the other in an equatorial position in the chair conformation. The energy difference between the two possible chair conformers (carboxyl-axial/acetamido-equatorial versus carboxyl-equatorial/acetamido-axial) would depend on the relative A-values (a measure of steric strain) of the acetamido and carboxylic acid groups.

Spectroscopic data for this compound would be expected to show characteristic signals in NMR spectroscopy for the cyclohexane protons, with coupling constants indicative of their axial or equatorial positions. The amide and carboxylic acid protons would also be observable. Infrared spectroscopy would show characteristic absorptions for the N-H and C=O bonds of the amide and the O-H and C=O bonds of the carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFVEAIRYQPUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-88-4 | |

| Record name | 4-acetamidocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to cis-4-Acetamidocyclohexanecarboxylic Acid

The primary and most established synthetic route to this compound involves a two-step process: the stereoselective synthesis of its precursor, cis-4-aminocyclohexanecarboxylic acid, followed by the acetylation of the amino group.

Stereoselective Synthesis Strategies and Yield Optimization

The synthesis of the key precursor, cis-4-aminocyclohexanecarboxylic acid, is typically achieved through the catalytic hydrogenation of p-aminobenzoic acid. This reaction reduces the aromatic ring to a cyclohexane (B81311) ring and generally produces a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. nih.gov

Several catalytic systems have been investigated to influence the stereochemical outcome of this hydrogenation. For instance, using a Ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide (B78521) solution under hydrogen pressure has been reported to yield a mixture of cis and trans isomers. google.com Similarly, rhodium-based catalysts have been employed for the cis-selective hydrogenation of phenol (B47542) derivatives, suggesting their potential applicability in controlling the stereochemistry in related systems. researchgate.net

Optimization of the cis- to trans-isomer ratio is a critical aspect of this synthesis. While some methods aim to directly maximize the formation of the cis isomer, others focus on the separation of the isomers after the reaction or the isomerization of the trans isomer to the cis isomer, although the latter is less common as the trans isomer is often the thermodynamically more stable product.

The subsequent step, the N-acetylation of cis-4-aminocyclohexanecarboxylic acid, is a well-established transformation. This is typically achieved by treating the amino acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or in an appropriate solvent system. nih.govias.ac.in The reaction is generally high-yielding and proceeds with retention of the cis stereochemistry.

| Reaction Step | Reagents and Conditions | Key Considerations | Typical Outcome |

| Hydrogenation | p-Aminobenzoic acid, H₂, Catalyst (e.g., Ru/C, Rh/C), Solvent (e.g., NaOH(aq), alcohols), Heat, Pressure | Catalyst selection, solvent, temperature, and pressure are crucial for controlling the cis:trans ratio. | Mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. |

| Acetylation | cis-4-Aminocyclohexanecarboxylic acid, Acetic anhydride or Acetyl chloride, Base (optional), Solvent | Choice of acetylating agent and reaction conditions to ensure complete N-acetylation without side reactions. | High yield of this compound. |

Role of Precursor Compounds in Controlling Stereochemical Outcomes

The stereochemistry of the final product, this compound, is directly determined by the stereochemistry of its immediate precursor, cis-4-aminocyclohexanecarboxylic acid. Therefore, controlling the stereochemical outcome of the hydrogenation of p-aminobenzoic acid is paramount.

The planar nature of the starting aromatic ring in p-aminobenzoic acid means that the initial addition of hydrogen atoms can occur from either the same face (syn-addition) or opposite faces (anti-addition) of the ring, leading to the cis and trans isomers, respectively. The catalyst surface plays a crucial role in directing this stereochemistry. Heterogeneous catalysts, such as those mentioned earlier, provide a surface on which the hydrogenation reaction occurs, and the orientation of the substrate on the catalyst surface can influence the direction of hydrogen addition.

While the hydrogenation of p-aminobenzoic acid is a primary route, other precursors could theoretically be employed. For example, the reduction of a cyclic precursor that already contains the desired cis stereochemistry would be an alternative strategy, although this is less commonly reported in the literature for this specific compound.

Green Chemistry Principles in Synthetic Approaches

The synthesis of this compound can be evaluated through the lens of green chemistry principles. The catalytic hydrogenation of p-aminobenzoic acid is inherently a more atom-economical process than stoichiometric reductions. However, the use of heavy metal catalysts, often under high pressure and temperature, presents environmental and safety considerations. The development of more sustainable catalysts that can operate under milder conditions is an ongoing area of research.

For the acetylation step, traditional methods often use acetic anhydride or acetyl chloride, which can be hazardous. nih.gov Green chemistry approaches to N-acetylation are being explored, which include the use of less hazardous acetylating agents and catalytic methods. For instance, the use of catalytic amounts of a Brønsted acid like tartaric acid with glacial acetic acid as both the acetylating agent and solvent has been reported for the N-acetylation of primary aromatic amines, offering an environmentally benign alternative. ias.ac.in Another green approach involves using acetonitrile (B52724) as the acetylating agent in a continuous-flow system with a reusable alumina (B75360) catalyst. nih.gov The use of brine solution as an environmentally friendly medium for acetylation with acetyl chloride has also been demonstrated to be effective and allows for easy work-up. ias.ac.in

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Catalysis | Use of heterogeneous catalysts for hydrogenation and acid catalysts for acetylation. | Development of more efficient, selective, and recyclable catalysts. |

| Atom Economy | Hydrogenation is highly atom-economical. | Minimizing the use of protecting groups and stoichiometric reagents. |

| Safer Solvents and Reagents | Exploring aqueous reaction media and less hazardous acetylating agents. | Replacing traditional organic solvents with greener alternatives like water or bio-solvents. ias.ac.in |

| Energy Efficiency | Catalytic processes can potentially lower the energy requirements. | Developing catalysts that operate at lower temperatures and pressures. |

Derivatization Strategies and Analogue Synthesis

The presence of a carboxylic acid and an amide group in this compound allows for a variety of derivatization strategies to synthesize analogues with modified properties.

Formation of Amide Derivatives and Structural Modifications

The carboxylic acid moiety of this compound can be readily converted into a variety of amide derivatives through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid.

Commonly used methods for amide bond formation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the coupling and suppress side reactions. nih.gov

The general reaction scheme for the formation of amide derivatives is as follows:

This compound + R¹R²NH --(Coupling Agent)--> cis-N-(substituted)-4-acetamidocyclohexanecarboxamide

This strategy allows for the introduction of a wide range of substituents (R¹ and R²) at the amide nitrogen, enabling the synthesis of a library of analogues for various applications.

| Coupling Agent | Description | Advantages | Disadvantages |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) coupling agent. chemistrysteps.com | Effective and relatively inexpensive. | The byproduct, dicyclohexylurea (DCU), is often difficult to remove. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide coupling agent. nih.gov | The urea (B33335) byproduct is water-soluble, facilitating easier purification. | More expensive than DCC. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective uronium-based coupling agent. | High coupling efficiency, even with sterically hindered amines and acids. | High cost and generates stoichiometric waste. |

Esterification and Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can also be transformed into a variety of esters. A classic method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-controlled reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. For example, reaction with a carbodiimide like DCC in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) can efficiently produce esters.

The general reaction for esterification can be represented as:

This compound + R-OH --(Catalyst)--> cis-4-Acetamidocyclohexanecarboxylate ester + H₂O

This allows for the synthesis of a range of ester analogues with different alkyl or aryl groups (R), which can modulate the compound's physicochemical properties.

Novel Synthetic Approaches and Methodological Advancements

Advancements in synthetic methodology offer new avenues for the preparation of this compound and its derivatives, potentially providing improved stereoselectivity and efficiency.

Enzymatic and Chemoenzymatic Methods: The application of enzymes in organic synthesis has gained significant traction due to their high selectivity. While not specifically reported for this compound, enzymatic approaches have been explored for the synthesis of related aminocyclohexanol isomers. d-nb.infosemanticscholar.org A potential chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of 4-aminocyclohexanecarboxylic acid to isolate the desired cis-isomer with high enantiopurity. Alternatively, enzymes could be employed for the selective acylation of the amino group.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The hydrogenation of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid could be adapted to a flow process, potentially allowing for better control over the cis/trans selectivity by fine-tuning reaction parameters such as temperature, pressure, and residence time.

Catalyst Development: Research into novel hydrogenation catalysts could lead to methods that directly favor the formation of the cis-isomer of 4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid. While much of the existing literature focuses on achieving high yields of the trans-isomer, the development of catalysts with tailored stereoselectivity could obviate the need for isomer separation. acs.orggoogle.com For instance, the use of specific catalyst supports or chiral ligands could influence the stereochemical outcome of the hydrogenation.

The table below outlines some of the novel synthetic approaches and their potential advantages.

| Synthetic Approach | Potential Advantages |

| Enzymatic Resolution | High stereoselectivity, mild reaction conditions |

| Flow Chemistry | Improved process control, enhanced safety, scalability |

| Novel Catalyst Development | Direct synthesis of the cis-isomer, avoidance of isomer separation |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure and stereochemical arrangement of cis-4-Acetamidocyclohexanecarboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in this regard, offering detailed insights into the molecule's atomic connectivity and fragmentation patterns.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for confirming its constitution and, importantly, its cis stereochemistry.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are particularly diagnostic of the stereochemistry. The cis configuration dictates that one substituent (acetamido or carboxylic acid) is in an axial position while the other is in an equatorial position in the dominant chair conformation. This leads to distinct signals for the axial and equatorial protons on the ring. The protons attached to the carbons bearing the substituents (C1 and C4) would appear as complex multiplets due to coupling with neighboring protons.

The ¹³C NMR spectrum would display a specific number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Due to the plane of symmetry in the cis isomer, fewer signals than the total number of carbon atoms would be expected. The chemical shifts of the carbonyl carbons (in the carboxylic acid and amide groups) would be observed in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known chemical shift ranges and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 10-12 | - |

| Carboxyl C | - | 175-185 |

| Amide N-H | 7.5-8.5 | - |

| Amide C=O | - | 170-175 |

| Amide CH₃ | 1.9-2.1 | 20-25 |

| C1-H (axial/equatorial) | 2.0-2.5 | - |

| C1 | - | 40-50 |

| C4-H (axial/equatorial) | 3.5-4.0 | - |

| C4 | - | 45-55 |

This is an interactive data table. Users can sort and filter the data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

Under EI, the molecule would likely undergo fragmentation through several characteristic pathways. Common fragmentation for carboxylic acids includes the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). Amides can exhibit cleavage of the C-N bond. The cyclohexane ring itself can also undergo fragmentation. The resulting mass spectrum would show a series of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment | Plausible m/z | Description |

|---|---|---|

| [M]+ | 185 | Molecular Ion |

| [M-OH]+ | 168 | Loss of hydroxyl radical from carboxylic acid |

| [M-COOH]+ | 140 | Loss of carboxyl group |

| [M-NHCOCH₃]+ | 127 | Loss of acetamido group |

This is an interactive data table. Users can sort and filter the data.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of molecular structure, including absolute and relative stereochemistry, as well as insights into the packing of molecules in the solid state.

While a crystal structure for this compound itself is not available in the searched literature, studies on closely related derivatives provide valuable information. For instance, the crystal structure of cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid confirms the chair conformation of the cyclohexane ring. nih.gov In this derivative, the substituents adopt a cis-1,4-diaxial/diequatorial arrangement, which is characteristic of this stereoisomer. This provides a strong model for the expected solid-state conformation of this compound.

Conformational Isomerism and Detailed Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not static and can exist in different conformations. The most stable conformation is the chair form, which minimizes both angle strain and torsional strain. For a cis-1,4-disubstituted cyclohexane, the two chair conformations are isoenergetic, with one substituent in an axial position and the other in an equatorial position. The ring can flip between these two chair conformations, which interconverts the axial and equatorial positions of the substituents.

In the case of this compound, one conformer will have an axial carboxylic acid group and an equatorial acetamido group, while the other will have an equatorial carboxylic acid group and an axial acetamido group. The relative populations of these two conformers in solution would depend on the steric bulk of the two substituent groups. The group with the larger A-value (a measure of steric strain in the axial position) will preferentially occupy the equatorial position.

Chair Conformation Stability and Ring Inversion Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. nih.govutexas.edu In this conformation, all carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement. utexas.edu

This compound exists as a dynamic equilibrium between two distinct chair conformers, which interconvert through a process known as ring inversion or a "chair flip." During this process, the ring passes through higher-energy transition states, such as the half-chair and twist-boat conformations. libretexts.orgyoutube.com The energy barrier for the ring inversion of cyclohexane is approximately 10 kcal/mol. utexas.edu For cis-disubstituted cyclohexanes, repulsive interactions between substituents can influence this energy barrier.

The two interconverting chair conformers of a cis-1,4-disubstituted cyclohexane are not energetically equivalent if the substituents are different. In one conformer, one substituent occupies an axial position while the other is equatorial. After the ring flip, their positions are reversed. spcmc.ac.inlibretexts.org The equilibrium will favor the conformer that minimizes unfavorable steric interactions.

Axial-Equatorial Preferences of Substituents (Acetamido and Carboxylic Acid Groups)

In substituted cyclohexanes, substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. wikipedia.org The energy difference between the axial and equatorial conformers for a given substituent is known as its conformational free energy or "A-value." A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. wikipedia.orgmasterorganicchemistry.com

For this compound, the two chair conformers in equilibrium are:

Conformer A: Acetamido group (axial) and Carboxylic acid group (equatorial).

Conformer B: Acetamido group (equatorial) and Carboxylic acid group (axial).

To determine the predominant conformer at equilibrium, the A-values of the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups must be compared. The substituent with the larger A-value will more strongly disfavor the axial position.

The A-value for a carboxylic acid group is approximately 1.4 kcal/mol (5.9 kJ/mol). askfilo.com A definitive experimental A-value for the acetamido group is not as commonly cited, but its steric demand is expected to be significant, likely greater than that of a carboxylic acid group due to the presence of the acetyl moiety. It is considered to be of intermediate size, larger than a hydroxyl group but smaller than a tert-butyl group. Based on its structure, its steric bulk would be greater than that of the carboxylic acid group.

| Substituent Group | Functional Group | A-Value (kcal/mol) | Reference Group Comparison |

|---|---|---|---|

| Carboxylic Acid | -COOH | ~1.4 askfilo.com | Less bulky |

| Acetamido | -NHCOCH₃ | >1.4 (Estimated) | More bulky |

| Methyl (for reference) | -CH₃ | 1.7 wikipedia.org | - |

| tert-Butyl (for reference) | -C(CH₃)₃ | ~5.0 wikipedia.org | - |

Given that the acetamido group is sterically more demanding than the carboxylic acid group, the equilibrium will favor the conformer where the acetamido group is in the equatorial position to minimize steric strain. Therefore, Conformer B is the more stable and predominant conformation.

Steric Interactions and Conformational Energies (e.g., 1,3-diaxial interactions, gauche-butane interactions)

The primary destabilizing factor for an axial substituent is the presence of 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the cyclohexane ring, located on carbons 1, 3, and 5 relative to each other. utexas.edu These interactions are energetically similar to gauche-butane interactions. utexas.edu

In the two conformers of this compound, the steric environments are distinct:

Conformer B (more stable): Places the acetamido group in the equatorial position and the carboxylic acid group in the axial position. The equatorial acetamido group is pointed away from the ring, avoiding major steric clashes. The axial carboxylic acid group now experiences 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6.

Since the acetamido group is larger than the carboxylic acid group, the destabilizing 1,3-diaxial interactions in Conformer A are more severe than those in Conformer B. The energy difference between the two conformers can be estimated by the difference in their A-values. The equilibrium lies in favor of the conformer that places the bulkier group in the equatorial position. libretexts.org

| Feature | Conformer A | Conformer B |

|---|---|---|

| Acetamido Group Position | Axial | Equatorial |

| Carboxylic Acid Group Position | Equatorial | Axial |

| Major Steric Interaction | 1,3-diaxial interactions between the -NHCOCH₃ group and axial hydrogens. | 1,3-diaxial interactions between the -COOH group and axial hydrogens. |

| Relative Energy | Higher (Less Stable) | Lower (More Stable) |

| Population at Equilibrium | Minor | Major |

Stereochemical Implications and Chirality in Cyclohexane Derivatives

Chirality in substituted cyclohexanes depends on the substitution pattern and the presence of elements of symmetry. For a molecule to be chiral, it must not be superimposable on its mirror image. A common indicator of achirality is the presence of a plane of symmetry or a center of inversion.

This compound is an achiral molecule. Despite having two substituted carbons (C-1 and C-4), it possesses an internal plane of symmetry that passes through the C-1 and C-4 atoms and the substituents attached to them. spcmc.ac.inmvpsvktcollege.ac.in This plane bisects the molecule into two identical, mirror-image halves.

Molecules that contain stereocenters but are achiral due to an internal plane of symmetry are known as meso compounds. Therefore, this compound is a meso compound and is optically inactive. spcmc.ac.inmvpsvktcollege.ac.inidc-online.com This holds true for both of its interconverting chair conformations. spcmc.ac.inidc-online.com

Mechanistic Investigations and Reaction Dynamics

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations. The mechanisms of these reactions are well-established in organic chemistry, and their application to cis-4-Acetamidocyclohexanecarboxylic acid follows these general principles, with potential modifications in reaction rates and equilibria due to the molecular structure.

Fischer Esterification: One of the most fundamental reactions of a carboxylic acid is esterification. The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed. libretexts.orgorganic-chemistry.org

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgyoutube.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Amide Bond Formation (Coupling Reactions): The carboxylic acid can also be converted to an amide, a reaction of significant importance in medicinal chemistry. hepatochem.com Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a salt. youtube.comfishersci.co.uk Therefore, the carboxylic acid must first be "activated." Common methods involve the use of coupling reagents. hepatochem.comresearchgate.net

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. chemistrysteps.com The mechanism with these reagents involves:

Activation of the carboxylic acid: The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is much more susceptible to nucleophilic attack than the original carboxylic acid.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the amide and urea (B33335) byproduct: The tetrahedral intermediate collapses to form the amide and a urea derivative (dicyclohexylurea in the case of DCC), which is often insoluble and can be removed by filtration. chemistrysteps.com

To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. nih.gov HOBt can react with the O-acylisourea to form an active ester, which then reacts with the amine. nih.gov

Below is a table summarizing common coupling agents used for amide bond formation.

| Coupling Reagent | Acronym | Byproduct | Key Features |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous extraction. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | --- | Phosphonium salt-based reagent. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | --- | Uronium salt-based reagent, often used with HOBt. |

Mechanistic Aspects of Amide Formation and Hydrolysis within the cis-Cyclohexane Scaffold

The acetamido group (-NHCOCH₃) of this compound can also undergo chemical transformations, most notably hydrolysis. The stability of the amide bond is a key feature, making its hydrolysis conditions more rigorous than for esters. openstax.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide can be hydrolyzed back to a carboxylic acid and an amine (in its protonated form). openstax.orglibretexts.org The mechanism is similar to the reverse of amide formation and involves:

Protonation of the carbonyl oxygen: This activates the carbonyl group for nucleophilic attack. youtube.com It is important to note that the amide nitrogen is generally not basic due to the resonance delocalization of its lone pair with the carbonyl group. youtube.com

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon. youtube.com

Proton transfer: A proton is transferred to the nitrogen atom, making it a better leaving group (an ammonium ion). openstax.org

Elimination of the amine: The C-N bond breaks, and the amine departs.

Deprotonation: The resulting protonated carboxylic acid loses a proton to yield the final product. youtube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under strong basic conditions and heat, amides can be hydrolyzed to a carboxylate salt and an amine. openstax.orgchemistrysteps.com The mechanism involves:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion directly attacks the amide carbonyl carbon to form a tetrahedral intermediate. openstax.org

Elimination of the amide anion: The tetrahedral intermediate collapses, expelling the amide anion (a poor leaving group). This step is generally unfavorable but is driven forward by the subsequent step. chemistrysteps.com

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion to form a carboxylate and ammonia (or an amine). This final, irreversible acid-base reaction drives the equilibrium towards the products. openstax.org

The cis relationship of the functional groups on the cyclohexane (B81311) ring means that in certain conformations, the carboxylic acid and amide groups are in relatively close proximity, which could potentially lead to intramolecular catalysis, although this is highly dependent on the specific reaction conditions and the conformational flexibility of the ring.

Stereochemical Course of Reactions Utilizing this compound as a Reactant or Intermediate

The stereochemistry of the cyclohexane ring is a critical factor in determining the outcome of reactions involving this compound. The cyclohexane ring exists predominantly in a chair conformation. In the cis isomer, one substituent is in an axial position while the other is in an equatorial position, or both can be equatorial in a boat or twist-boat conformation, though the chair conformation is generally of lower energy.

The stereochemical course of a reaction can be influenced by the steric hindrance posed by the functional groups in their respective axial or equatorial positions. For example, in a nucleophilic substitution reaction at a carbon atom on the ring, the approach of the nucleophile could be favored from the less sterically hindered face.

If a reaction creates a new stereocenter, the existing stereochemistry of the starting material can direct the formation of one diastereomer over another. This is known as diastereoselective synthesis. For instance, if the carboxylic acid group is converted to a more complex functional group that introduces a new chiral center, the acetamido group's spatial orientation could influence the stereochemical outcome.

The principles of stereochemistry in cyclohexane systems are well-documented. For instance, pyrolytic eliminations, such as in the pyrolysis of acetate esters, often proceed through a syn-elimination pathway, which would have specific geometric requirements for the substituents on the cyclohexane ring. spcmc.ac.in While not directly applicable to the parent molecule, this illustrates how stereochemistry dictates reactivity in cyclohexane derivatives.

In reactions where this compound or a derivative is an intermediate, its defined stereochemistry is crucial for the stereochemical integrity of the final product. For example, in the synthesis of more complex molecules, preserving the cis relationship between the functional groups can be a key synthetic challenge. nih.govresearchgate.net The maximum number of stereoisomers for a molecule can be predicted using the 2^n rule, where 'n' is the number of chiral centers. youtube.com Reactions involving this molecule must consider how the existing stereocenters will influence the formation of any new ones.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).

Geometry Optimization and Electronic Structure Analysis (e.g., DFT methods)

Density Functional Theory (DFT) is a widely used set of methods in quantum chemistry that can provide a good balance between accuracy and computational cost for molecules of this size. A typical study would involve optimizing the geometry of cis-4-Acetamidocyclohexanecarboxylic acid to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

Once the geometry is optimized, various electronic properties can be analyzed. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map, which indicates regions of positive and negative charge on the molecular surface.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Value |

|---|---|

| C=O (Carboxylic Acid) Bond Length | 1.21 Å |

| C-O (Carboxylic Acid) Bond Length | 1.35 Å |

| C=O (Amide) Bond Length | 1.24 Å |

| C-N (Amide) Bond Length | 1.33 Å |

| C-C-C (Cyclohexane Ring) Angle | ~111° |

Prediction of Conformational Preferences and Energy Barriers of Isomerization

The cyclohexane (B81311) ring in this compound is not planar and can exist in different conformations, most notably the chair and boat forms. For substituted cyclohexanes, the substituents can be in either axial or equatorial positions. In the cis isomer, both the acetamido and carboxylic acid groups are on the same side of the ring.

Computational studies would explore the relative energies of the different possible chair conformations to determine the most stable arrangement. The energy difference between conformers provides insight into their relative populations at a given temperature. Furthermore, the energy barrier for the "ring flip" isomerization between different chair forms can be calculated, which is crucial for understanding the dynamic behavior of the molecule.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Diequatorial Chair | 0.00 |

| Diaxial Chair | 4.50 |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide information on static, low-energy structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that approximate the potential energy of the system.

By simulating the molecule's movement over nanoseconds or longer, researchers can explore the conformational landscape, observing transitions between different shapes and identifying the most populated conformations. This approach is particularly useful for understanding how the molecule behaves in a solvent, such as water, which is often included in the simulation box.

In Silico Studies of Reaction Pathways and Transition States Involving the Compound

Computational methods can also be used to study the mechanisms of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction pathway that connects reactants to products.

By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. This type of in silico study can provide valuable insights into potential synthetic routes or metabolic pathways involving the compound.

Applications in Advanced Chemical Synthesis and Material Science

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Asymmetric synthesis is a critical field focused on the selective production of a single enantiomer of a chiral molecule. wikipedia.org One established strategy in this area is the temporary incorporation of a chiral molecule, known as a chiral auxiliary, to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

While cis-4-acetamidocyclohexanecarboxylic acid is commercially available as a racemate, its separated enantiomers represent potential chiral auxiliaries. The principle relies on attaching the chiral acid to a prochiral substrate, performing a diastereoselective reaction, and subsequently cleaving the auxiliary for reuse. The rigid cis-conformation of the cyclohexane (B81311) ring would position the functional groups in a well-defined spatial arrangement, which is crucial for effective stereochemical control. The carboxylic acid provides a convenient handle for attachment to substrates (e.g., via an amide or ester linkage), while the acetamido group can exert steric influence to shield one face of the reactive center, thereby directing the approach of a reagent to the opposite face.

Furthermore, the precursor, 4-aminocyclohexanecarboxylic acid, is recognized as a useful building block in the synthesis of pharmacologically active compounds and conformationally constrained peptide analogs. researchgate.netgoogle.com By extension, the acetamido derivative can serve as a precursor for more elaborate chiral ligands. The carboxylic acid and amide functionalities can be further modified to introduce coordinating atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms), leading to the synthesis of novel bidentate or tridentate ligands for asymmetric catalysis.

Development of Functional Molecules and Supramolecular Structures Incorporating the this compound Scaffold

The dual functionality of this compound makes it an attractive building block for constructing larger, functional molecular and supramolecular assemblies. The key to this application lies in the directional and predictable nature of the hydrogen bonds formed by its amide and carboxylic acid groups.

The carboxylic acid moiety can form robust, dimeric hydrogen-bond pairs, a well-known and reliable interaction in supramolecular chemistry known as the R2,2(8) graph-set synthon. nih.govmdpi.com Simultaneously, the acetamido group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling the formation of extended chains or tapes through intermolecular amide-to-amide hydrogen bonding.

The interplay of these hydrogen-bonding motifs can lead to the self-assembly of molecules into well-ordered, higher-order structures:

One-Dimensional Chains: Linkage via amide-amide interactions could form infinite chains.

Two-Dimensional Sheets: The combination of carboxylic acid dimerization and amide chain formation could propagate the structure in two dimensions.

Gels and Liquid Crystals: In appropriate solvents, the formation of extensive hydrogen-bonded fibrous networks could lead to the formation of supramolecular gels.

Foldamers: The constrained geometry of the cyclohexane ring, similar to other cyclic amino acids, makes it a candidate for incorporation into oligomers that adopt stable, folded secondary structures, such as helices or turns. researchgate.net

The defined cis stereochemistry fixes the relative orientation of the two functional groups, reducing conformational ambiguity and enhancing the predictability of the final supramolecular architecture.

Exploration in Crystal Engineering for Designed Solid-State Properties

Crystal engineering focuses on the rational design and synthesis of molecular solids with desired physical and chemical properties. mdpi.com This is achieved by understanding and utilizing intermolecular interactions to control the packing of molecules in a crystal lattice. This compound is an excellent candidate for crystal engineering studies due to its capacity for strong and highly directional hydrogen bonding.

The primary tools for controlling the crystal packing of this molecule are the robust supramolecular synthons formed by its functional groups. The most predictable of these is the centrosymmetric dimer formed between two carboxylic acid groups. nih.govnih.govresearchwithrutgers.com This powerful interaction often dominates the initial packing arrangement. The secondary interaction, the hydrogen bond between amide groups, can then link these dimers into more extended architectures.

By systematically studying the crystal structures of this molecule and its derivatives, or by co-crystallizing it with other molecules, it is possible to create a variety of solid-state architectures. For example, co-crystallization with other hydrogen-bond acceptors or donors could disrupt the primary synthons and lead to novel packing motifs with different properties. The rigid cyclohexane backbone ensures that the geometric relationship between the hydrogen-bonding sites remains fixed, which is a key advantage in designing predictable crystalline networks.

Table 1: Hydrogen Bonding Capabilities of Key Functional Groups

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Supramolecular Synthons |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H (Donor), C=O (Acceptor) | Centrosymmetric Dimer (R2,2(8) motif) |

| Acetamido (-NHCOCH₃) | N-H (Donor), C=O (Acceptor) | Catemer (Chain) or Dimer |

Future Research Directions and Open Questions

Exploration of Novel Derivatives with Tunable Reactivity or Specific Interactions

The core structure of cis-4-Acetamidocyclohexanecarboxylic acid serves as a versatile scaffold for the synthesis of a diverse range of derivatives. By chemically modifying the carboxylic acid and acetamido groups, or by introducing new substituents onto the cyclohexane (B81311) ring, it is possible to fine-tune the molecule's reactivity and its ability to engage in specific intermolecular interactions.

Potential areas of exploration include:

Polymer Chemistry: The carboxylic acid group can be used as a monomer for polymerization, leading to the creation of novel polyamides or polyesters. The pendant acetamido group could then influence the polymer's properties, such as its solubility, thermal stability, and ability to form hydrogen bonds.

Medicinal Chemistry: The cyclohexane ring provides a rigid scaffold that is often found in pharmacologically active molecules. Derivatives of this compound could be synthesized and screened for biological activity. The fixed spatial relationship between the functional groups may allow for specific binding to biological targets. For instance, similar structures like Fmoc-cis-4-aminocyclohexane carboxylic acid are utilized as building blocks in peptide synthesis and drug development. chemimpex.com

Supramolecular Chemistry: The ability of the carboxylic acid and acetamido groups to participate in hydrogen bonding makes this molecule an interesting candidate for the design of self-assembling systems. Research could focus on creating derivatives that form well-defined supramolecular structures, such as gels, liquid crystals, or molecular capsules.

A key open question is how the cis-stereochemistry will influence the properties of these new derivatives and materials compared to their trans-isomers or acyclic analogues.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the conformational preferences and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Advanced spectroscopic and computational methods can provide invaluable insights at the molecular level.

Future research in this area could involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as multidimensional NMR and solid-state NMR, could be employed to precisely determine the three-dimensional structure of the molecule and its derivatives in different environments.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions.

Computational Modeling: High-level quantum chemical calculations can be used to predict the stable conformations of the molecule, calculate its electronic properties, and simulate its reactivity. sapub.orgscispace.comwebmo.net These computational studies can guide synthetic efforts and help in the interpretation of experimental data. For example, computational analysis has been used to understand the structural features of related molecules that play a role in their biological functionality.

An important open question is to what extent intramolecular hydrogen bonding between the acetamido and carboxylic acid groups influences the conformational equilibrium of the cyclohexane ring, and how this can be modulated by solvent and temperature.

Integration into Complex Synthetic Architectures and Functional Material Design

The bifunctional nature of this compound makes it an attractive building block for the construction of more complex molecular architectures and functional materials.

Potential applications in this domain include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous crystalline materials known as MOFs. The acetamido group within the pores could then be used to impart specific functionality, such as selective gas adsorption or catalysis.

Functional Polymers and Hydrogels: As mentioned earlier, this molecule can be incorporated into polymers. In particular, it could be used to create hydrogels with specific mechanical properties and the ability to respond to external stimuli, such as pH or temperature. chemimpex.com The cis-configuration could lead to unique cross-linking and network formation.

Surface Modification: The molecule could be used to modify the surface of materials, introducing both acidic and amide functionalities. This could be useful for applications in chromatography, sensing, or biocompatible coatings.

A significant challenge and open question is how to control the assembly of this building block into larger, well-defined structures and how the inherent cis-geometry can be translated into macroscopic material properties. Research into the synthesis of related trans/cis-cyclohexanecarboxylic acid derivatives has been motivated by the search for new anti-ulcer agents, suggesting potential biomedical applications for materials derived from these building blocks. nih.gov

Q & A

Q. What experimental approaches are used to evaluate synergistic effects of cis-4-Acetamidocyclohexanecarboxylic acid in multi-component therapeutic systems?

- Synergy Assessment :

Isobolographic Analysis : Combine the compound with standard drugs (e.g., NSAIDs) at fixed ratios and calculate combination indices (CI < 1 indicates synergy).

High-Throughput Screening : Use 384-well plates to test dose matrices (e.g., 5×5 concentrations) and generate heatmaps of efficacy.

Mechanistic Studies : RNA-seq or phosphoproteomics to identify shared pathways in synergistic combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.